molecular formula C16H10ClNO2S2 B11530893 (5E)-5-{2-[(4-chlorophenyl)sulfanyl]benzylidene}-1,3-thiazolidine-2,4-dione

(5E)-5-{2-[(4-chlorophenyl)sulfanyl]benzylidene}-1,3-thiazolidine-2,4-dione

Cat. No.: B11530893
M. Wt: 347.8 g/mol
InChI Key: RFSAWOQPBOWPJM-NTEUORMPSA-N
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Description

The compound (5E)-5-{2-[(4-chlorophenyl)sulfanyl]benzylidene}-1,3-thiazolidine-2,4-dione is a synthetic organic molecule belonging to the thiazolidine-2,4-dione class. This class of compounds is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a thiazolidine ring and a benzylidene moiety contributes to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{2-[(4-chlorophenyl)sulfanyl]benzylidene}-1,3-thiazolidine-2,4-dione typically involves the following steps:

    Formation of the Thiazolidine-2,4-dione Core: This is achieved by reacting thiourea with chloroacetic acid under basic conditions to form the thiazolidine-2,4-dione ring.

    Introduction of the Benzylidene Group: The thiazolidine-2,4-dione core is then reacted with 2-[(4-chlorophenyl)sulfanyl]benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate to form the benzylidene derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{2-[(4-chlorophenyl)sulfanyl]benzylidene}-1,3-thiazolidine-2,4-dione: undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzylidene double bond can be reduced to form the corresponding benzyl derivative.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base or under microwave irradiation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5E)-5-{2-[(4-chlorophenyl)sulfanyl]benzylidene}-1,3-thiazolidine-2,4-dione:

Comparison with Similar Compounds

(5E)-5-{2-[(4-chlorophenyl)sulfanyl]benzylidene}-1,3-thiazolidine-2,4-dione: can be compared with other thiazolidine-2,4-dione derivatives:

    Similar Compounds: Pioglitazone, Rosiglitazone, and Troglitazone.

    Uniqueness: The presence of the chlorophenylsulfanyl group and the benzylidene moiety provides unique biological activities and chemical reactivity compared to other thiazolidine-2,4-dione derivatives.

Properties

Molecular Formula

C16H10ClNO2S2

Molecular Weight

347.8 g/mol

IUPAC Name

(5E)-5-[[2-(4-chlorophenyl)sulfanylphenyl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C16H10ClNO2S2/c17-11-5-7-12(8-6-11)21-13-4-2-1-3-10(13)9-14-15(19)18-16(20)22-14/h1-9H,(H,18,19,20)/b14-9+

InChI Key

RFSAWOQPBOWPJM-NTEUORMPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=O)S2)SC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)SC3=CC=C(C=C3)Cl

Origin of Product

United States

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